molecular formula C9H18N2O4 B14552057 N-(3-Amino-2-hydroxypropanoyl)-D-leucine CAS No. 62023-56-7

N-(3-Amino-2-hydroxypropanoyl)-D-leucine

Cat. No.: B14552057
CAS No.: 62023-56-7
M. Wt: 218.25 g/mol
InChI Key: BIYDZHKIVFQYDX-ULUSZKPHSA-N
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Description

N-(3-Amino-2-hydroxypropanoyl)-D-leucine is a chiral amino acid derivative characterized by a D-leucine residue linked to a 3-amino-2-hydroxypropanoyl group. This structure combines a branched-chain amino acid (leucine) with a serine-like acyl moiety, where the amino and hydroxyl groups are positioned at C3 and C2, respectively.

Properties

CAS No.

62023-56-7

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2R)-2-[(3-amino-2-hydroxypropanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-6(9(14)15)11-8(13)7(12)4-10/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7?/m1/s1

InChI Key

BIYDZHKIVFQYDX-ULUSZKPHSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C(CN)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-hydroxypropanoyl)-D-leucine typically involves the reaction of D-leucine with 3-amino-2-hydroxypropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include protecting groups for the amino and hydroxy groups to prevent side reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like dicyclohexylcarbodiimide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxypropanoyl)-D-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(3-oxo-2-hydroxypropanoyl)-D-leucine.

    Reduction: Formation of N-(3-amino-2-hydroxypropyl)-D-leucine.

    Substitution: Formation of N-(3-substituted-2-hydroxypropanoyl)-D-leucine derivatives.

Scientific Research Applications

N-(3-Amino-2-hydroxypropanoyl)-D-leucine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-hydroxypropanoyl)-D-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its effects are mediated through the binding to active sites of enzymes, altering their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Biological/Functional Properties References
This compound (hypothetical) C₁₀H₂₀N₂O₄ D-Leucine with 3-amino-2-hydroxypropanoyl group; chiral centers at leucine and acyl chain Potential surfactant or enzyme modulator -
D-CioHL (N-(4-decaoxygen-2-hydroxybenzene methylene)-D-leucine) Not explicitly provided Chiral surfactant with decaoxygen and hydroxymethylene groups Superior surface activity, cyclodextrin interaction
N-Formyl-L-leucine C₇H₁₃NO₃ Formyl group on L-leucine; lacks hydroxyl group Biochemical studies, protein synthesis
N-(Phenylacetyl)-D-alanyl-D-alanine C₁₄H₁₈N₂O₄ Dipeptide with phenylacetyl group; D-alanine backbone Enzyme binding, antimicrobial potential
D-Leucine tert-butyl ester hydrochloride C₁₀H₂₂ClNO₂ Esterified D-leucine with tert-butyl group; enhanced lipophilicity Synthetic intermediate in peptide chemistry

Structural Differences and Implications

Acyl Group Variations: The 3-amino-2-hydroxypropanoyl group in the target compound introduces both amino and hydroxyl functionalities, enhancing hydrogen-bonding capacity compared to simpler acyl groups (e.g., formyl in N-Formyl-L-leucine or phenylacetyl in N-(Phenylacetyl)-D-alanyl-D-alanine ). This could improve solubility in polar solvents and facilitate interactions with biological targets like enzymes or membranes. D-CioHL () shares the D-leucine configuration but incorporates a bulkier aromatic substituent (hydroxybenzene methylene), which promotes surfactant-like aggregation and cyclodextrin binding .

Stereochemical Considerations :

  • The D-configuration in leucine derivatives (e.g., D-CioHL, D-leucine tert-butyl ester) often reduces metabolic degradation compared to L-forms, making them valuable in drug design and chiral synthesis .

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